molecular formula C14H15N3O3 B5570740 N-(2-methoxyethyl)-3-(2-pyrimidinyloxy)benzamide

N-(2-methoxyethyl)-3-(2-pyrimidinyloxy)benzamide

Cat. No. B5570740
M. Wt: 273.29 g/mol
InChI Key: SAYWAZXKSOTNDH-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3-(2-pyrimidinyloxy)benzamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. It is commonly referred to as MPEP and is classified as an allosteric antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).

Scientific Research Applications

Synthesis and Precursor Role

N-(2-methoxyethyl)-3-(2-pyrimidinyloxy)benzamide serves as a precursor in the synthesis of radiopharmaceuticals, exemplified by the production of (S)-123I-IBZM, a compound used in medical imaging. This process involves a high-yield synthesis starting from 2,6-dimethoxybenzoic acid, highlighting the compound's importance in facilitating the creation of diagnostic agents (Bobeldijk et al., 1990).

Molecular Structure and Antioxidant Activity

Another study focuses on a novel benzamide derivative, analyzing its molecular structure using X-ray diffraction and DFT calculations. This research explores the compound's antioxidant properties, emphasizing the significance of benzamide derivatives in the development of potential therapeutic agents (Demir et al., 2015).

Organogels and Material Science

This compound derivatives also play a role in material science, particularly in the formation of organogels. Research into amphiphilic perylenetetracarboxylic diimides demonstrates the compound's utility in creating fluorescent gels with specific properties, offering insights into novel material design (Wu et al., 2011).

Catalytic Applications

In the realm of catalysis, the compound is involved in the synthesis of enamides and pyrimidones via C-H amidation. This demonstrates its versatility in organic synthesis, showcasing potential in creating valuable chemical intermediates with [Cp*Co(iii)] catalysis (Liu et al., 2018).

properties

IUPAC Name

N-(2-methoxyethyl)-3-pyrimidin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-19-9-8-15-13(18)11-4-2-5-12(10-11)20-14-16-6-3-7-17-14/h2-7,10H,8-9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYWAZXKSOTNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=CC=C1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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